C16H11BrO3

Description

Structure

3D Structure

Properties

IUPAC Name |

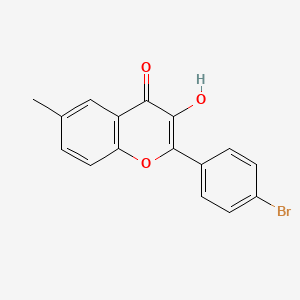

2-(4-bromophenyl)-3-hydroxy-6-methylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrO3/c1-9-2-7-13-12(8-9)14(18)15(19)16(20-13)10-3-5-11(17)6-4-10/h2-8,19H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYJMNNZFNJEWJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of C16h11bro3 and Its Analogues

Established Synthetic Routes to C16H11BrO3 Core Structures

The synthesis of the this compound framework is not a singular process but a collection of routes tailored to the desired isomeric core structure. Key methodologies include condensation, cyclization, and multi-step sequences starting from brominated precursors.

The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones, which are α,β-unsaturated ketones. numberanalytics.com This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone. numberanalytics.comscispace.com To achieve the this compound formula, a common approach is to react a substituted benzaldehyde (B42025) with a substituted acetophenone (B1666503). For instance, the condensation of a bromo-substituted benzaldehyde with a hydroxy- or methoxy-substituted acetophenone (or vice-versa) in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) yields the target chalcone (B49325) framework. researchgate.netrsc.org The reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. numberanalytics.com Subsequent dehydration of the resulting β-hydroxy ketone intermediate furnishes the α,β-unsaturated chalcone. numberanalytics.com

Table 1: Representative Claisen-Schmidt Condensation for this compound Chalcone

| Reactant A (Aldehyde) | Reactant B (Ketone) | Catalyst | Product Core Structure |

| 4-Bromobenzaldehyde | 2,4-Dihydroxyacetophenone | NaOH or KOH | (E)-1-(2,4-dihydroxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one |

| 4-Hydroxybenzaldehyde | 1-(4-bromophenyl)ethanone | NaOH or KOH | (E)-1-(4-bromophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |

| 5-Bromosalicylaldehyde | Acetophenone | NaOH or KOH | (E)-3-(5-bromo-2-hydroxyphenyl)-1-phenylprop-2-en-1-one |

Derivatives of benzofuran-2-yl(phenyl)methanone can be synthesized through methods such as the Rap-Stoermer condensation. nih.gov This reaction typically involves the condensation of a substituted salicylaldehyde (B1680747) with a chloro- or bromo-acetyl derivative. For a this compound structure, one could envision the reaction of a brominated salicylaldehyde with an appropriate phenacyl halide. nih.gov Another route involves a nucleophilic substitution reaction between the potassium salt of a hydroxy-bromobenzaldehyde and a suitable chloro-oxoethyl cyclobutane (B1203170) derivative, followed by further transformations. mdpi.com These methods build the benzofuran (B130515) ring system while incorporating the necessary phenylmethanone and bromo-substituents to match the target molecular formula.

Coumarin (B35378) frameworks are accessible through several named reactions, including the Pechmann condensation, Knoevenagel condensation, and Wittig reaction. chemmethod.comnih.gov To synthesize a this compound coumarin derivative, one could start with a brominated phenol (B47542) and a β-ketoester in a Pechmann condensation. Alternatively, a brominated salicylaldehyde can be reacted with an active methylene (B1212753) compound, such as a malonic acid derivative, in a Knoevenagel condensation. mdpi.com A particularly relevant precursor is 3-(2-bromoacetyl)-2H-chromen-2-one, which can be synthesized by the bromination of 3-acetylcoumarin. rdd.edu.iq This bromoacetyl coumarin can then be subjected to various reactions to introduce additional carbon and oxygen atoms to reach the this compound composition. mdpi.comrdd.edu.iq

Table 2: Synthetic Approaches to this compound Coumarin Frameworks

| Reaction Name | Reactant A | Reactant B | Common Conditions |

| Pechmann Condensation | 4-Bromophenol | Ethyl benzoylacetate | Acid catalyst (e.g., H₂SO₄) |

| Knoevenagel Condensation | 5-Bromosalicylaldehyde | Phenylacetic acid | Base catalyst (e.g., piperidine) |

| Perkin Reaction | 5-Bromosalicylaldehyde | Phenylacetic anhydride | Sodium phenylacetate |

The synthesis of quinazolinone Schiff bases typically involves a two-step process. First, a quinazolinone core is functionalized with an amino group, for example, producing 3-amino-2-methyl-3H-quinazolin-4-one. researchgate.net This amino-quinazolinone is then condensed with a substituted aldehyde or ketone to form the Schiff base (imine). researchgate.netresearchgate.net To generate a this compound ligand, one could react an appropriate amino-quinazolinone with a bromo-substituted salicylaldehyde or a related hydroxy-bromo-aromatic ketone. mdpi.com The reaction is often carried out in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. researchgate.net

Many natural products contain chalcone, coumarin, or benzofuran cores. scispace.comnih.govresearchgate.net The synthetic methodologies described above are frequently employed to create brominated analogues of these natural products. By incorporating a bromine atom into the molecular scaffold, chemists can modulate the electronic and lipophilic properties of the parent compound. This strategy allows for the exploration of structure-activity relationships and the potential development of new molecules with unique characteristics. The synthesis often involves modifying established routes to natural products by using a brominated starting material at an early stage.

Derivatization Strategies and Analogous Compound Synthesis

The presence of a bromine atom in the this compound structure serves as a versatile functional handle for further derivatization, enabling the synthesis of a wide array of analogous compounds. nih.gov The bromo-substituent is particularly amenable to palladium-catalyzed cross-coupling reactions. nih.gov

Key derivatization strategies include:

Palladium-Catalyzed Cross-Coupling: Reactions such as the Suzuki, Negishi, or Sonogashira couplings can be used to replace the bromine atom with various alkyl, aryl, or alkynyl groups. This allows for the systematic modification of the compound's structure. For instance, reacting a brominated benzofuran derivative with an organozinc or organoboron reagent in the presence of a palladium catalyst can generate a library of new analogues. nih.gov

Nucleophilic Aromatic Substitution: The bromine atom can be displaced by various nucleophiles, such as amines, alkoxides, or thiolates, to introduce new functional groups.

Functional Group Transformation: Other functional groups on the this compound scaffold can also be modified. For example, if the structure contains a bromoacetyl group, as seen in some coumarin precursors, this group can react with various nucleophiles to form new heterocyclic rings attached to the main framework. mdpi.com

Table 3: Common Derivatization Reactions for Bromo-Aromatic Compounds

| Reaction Type | Reagent Class | Metal Catalyst | Bond Formed |

| Suzuki Coupling | Boronic acids/esters | Palladium | C-C |

| Negishi Coupling | Organozinc reagents | Palladium | C-C |

| Sonogashira Coupling | Terminal alkynes | Palladium/Copper | C-C |

| Buchwald-Hartwig Amination | Amines | Palladium | C-N |

Functionalization at Bromine and Oxygen Centers

The reactivity of the bromine and oxygen atoms in this compound analogues is pivotal for their further elaboration into more complex molecules.

Bromine Functionalization: The carbon-bromine bond is a versatile handle for a range of chemical transformations. Palladium-catalyzed cross-coupling reactions are a cornerstone for C-C and C-heteroatom bond formation. For instance, Suzuki-Miyaura coupling can be employed to introduce new aryl or alkyl groups, while Buchwald-Hartwig amination allows for the installation of nitrogen-based functionalities. The utility of these methods has been demonstrated in the synthesis of various dibenzofuran (B1670420) and carbazole (B46965) derivatives. organic-chemistry.org

Oxygen Functionalization: The oxygen centers, typically present as hydroxyl or ether groups, offer another avenue for modification. In analogues with hydroxyl groups, O-alkylation or O-acylation can be readily achieved using standard protocols. For ether functionalities, particularly aryl ethers, cleavage to the corresponding phenols can be accomplished using reagents like boron tribromide (BBr3). researchgate.net The resulting phenols can then be subjected to further functionalization.

A summary of representative functionalization reactions is presented in the table below:

| Functionalization Type | Reagent/Catalyst | Product Type | Reference |

| Suzuki-Miyaura Coupling | Pd catalyst, boronic acid | Aryl-substituted analogue | organic-chemistry.org |

| Buchwald-Hartwig Amination | Pd catalyst, amine | Amino-substituted analogue | organic-chemistry.org |

| O-Alkylation | Alkyl halide, base | Ether analogue | biointerfaceresearch.com |

| Ether Cleavage | BBr3 | Phenolic analogue | researchgate.net |

Modifications of Aromatic and Aliphatic Moieties

Beyond direct functionalization of the bromine and oxygen atoms, modifications of the core aromatic rings and any aliphatic side chains are crucial for tuning the properties of this compound analogues.

Aromatic Ring Modification: Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, can be used to introduce additional substituents onto the aromatic core. The regioselectivity of these reactions is directed by the existing substitution pattern. For example, in dibenzofuran systems, bromination has been shown to occur at specific positions depending on the reaction conditions and catalysts used. documentsdelivered.com Iron-containing particles have demonstrated high activity in promoting the bromination of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs). documentsdelivered.com

Aliphatic Moiety Modification: If the this compound isomer contains aliphatic components, a wide range of transformations can be applied. These include oxidation of alkyl chains to carboxylic acids, reduction of carbonyl groups to alcohols, and various olefination reactions to introduce carbon-carbon double bonds.

Stereoselective Synthesis of this compound Isomers

The stereochemical configuration of this compound isomers can have a profound impact on their biological activity and material properties. Achieving stereocontrol during synthesis is therefore a critical challenge.

For isomers possessing stereocenters, enantioselective or diastereoselective synthetic routes are required. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or by starting from a chiral pool of starting materials. For instance, palladium-catalyzed reactions employing chiral ligands have been successfully used for the enantioselective synthesis of various heterocyclic compounds. organic-chemistry.org A specific example is the Pd(II)-catalyzed enantioselective C-H functionalization through a Pd(II)/Pd(IV) redox cycle to produce benzofuranones. organic-chemistry.org

An effective and straightforward route for the stereospecific synthesis of hexahydrodibenzofurans involves the rearrangement of a spirodihydrocoumarin. biointerfaceresearch.com This method allows for the introduction of aminoalkyl groups with stereospecificity at the 9b-carbon. biointerfaceresearch.com

Mechanistic Insights into this compound-Forming Reactions

Understanding the reaction mechanisms involved in the formation of this compound and its analogues is essential for optimizing reaction conditions and controlling product outcomes, including regioselectivity and stereoselectivity.

Reaction Mechanism Elucidation via Intermediate Isolation

The isolation and characterization of reaction intermediates can provide direct evidence for a proposed reaction pathway. In the context of dibenzofuran synthesis, several mechanistic pathways have been proposed based on experimental observations.

One common strategy for dibenzofuran synthesis is the palladium-catalyzed intramolecular cyclization of diaryl ethers. organic-chemistry.org For example, the reaction of o-iododiaryl ethers catalyzed by reusable Pd/C proceeds under ligand-free conditions. organic-chemistry.org The synthesis of the o-iododiaryl ether itself can be achieved in a one-pot reaction through sequential iodination and O-arylation of a phenol. organic-chemistry.org

Another approach involves the cyclization of cyclic diaryliodonium triflates in the presence of water, catalyzed by copper. acs.org Isotope labeling studies using H218O have confirmed that the oxygen atom in the resulting dibenzofuran originates from water. acs.org

The formation of benzofuranones can proceed through various mechanisms. For instance, a Pd(II)-catalyzed C-H activation of phenylacetic acids followed by intramolecular C-O bond formation has been reported. organic-chemistry.org

Stereochemical Control and Regioselectivity in this compound Synthesis

Stereochemical Control: The stereochemical outcome of a reaction is often determined in the key bond-forming step. In catalytic enantioselective reactions, the chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other. The nature of the ligand, solvent, and temperature can all influence the degree of stereoselectivity.

Regioselectivity: In the synthesis of substituted aromatic compounds like this compound analogues, controlling the position of new substituents is crucial. The regioselectivity of electrophilic aromatic substitution is governed by the electronic and steric effects of the existing substituents. For directed metalation-cyclization strategies, the position of the initial metalation event dictates the final ring fusion pattern. For example, in the synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization, the C-H activation step is highly regioselective. nih.gov

The table below summarizes key mechanistic features of relevant synthetic methods:

| Reaction Type | Key Mechanistic Step | Method of Investigation | Reference |

| Pd-catalyzed Dibenzofuran Synthesis | C-H activation/C-O cyclization | Kinetic studies | nih.gov |

| Cu-catalyzed Dibenzofuran Synthesis | Oxygen-iodine exchange | Isotope labeling (H218O) | acs.org |

| Pd-catalyzed Benzofuranone Synthesis | C-H activation, C-O bond formation | Catalyst and ligand screening | organic-chemistry.org |

| Bromination of Dibenzofurans | Electrophilic aromatic substitution | Product analysis | documentsdelivered.com |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of C16h11bro3 Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in C16H11BrO3 Analysis

NMR spectroscopy is a powerful technique that provides detailed information about the magnetic environment of atomic nuclei, most commonly 1H and 13C. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra, chemists can deduce the connectivity and arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (1H NMR) for Proton Environment Analysis

1H NMR spectroscopy is used to identify the different types of protons in a molecule and their relative numbers, as well as to understand their local environment and connectivity to neighboring protons. The chemical shift (δ) of a proton signal is influenced by its electronic environment, with different functional groups causing characteristic shifts. The splitting pattern (multiplicity) of a signal is determined by the number of equivalent protons on adjacent atoms, providing information about the coupling between nuclei.

For compounds with the formula this compound, 1H NMR spectra exhibit signals corresponding to aromatic, olefinic, and potentially aliphatic protons, depending on the specific isomer. For instance, the 1H NMR spectrum of 3-(1,3-benzodioxol-5-yl)-1-(4-bromophenyl)prop-2-en-1-one, a chalcone (B49325) derivative with the formula this compound, shows characteristic signals for aromatic protons in the range of 7-8 ppm, and potentially signals for the olefinic protons of the α,β-unsaturated carbonyl system as doublets with coupling constants around 14-17 Hz, indicative of a trans configuration. Another isomer, 3-(2-(4-Bromophenyl)-2-oxoethyl)isobenzofuran-1(3H)-one (this compound), shows 1H NMR signals including multiplets and triplets in the aromatic region (7-8 ppm), a triplet around 6.14 ppm, and multiplets/doublets of doublets around 3.35-3.71 ppm, consistent with methylene (B1212753) protons adjacent to a chiral center and a carbonyl group. The presence of a hydroxyl proton, if applicable to a specific isomer, would typically appear as a singlet at a lower field, such as the signal at 11.62 ppm observed in the 1H NMR spectrum of a this compound ligand.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) for Carbon Skeleton Delineation

13C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a signal in the 13C NMR spectrum. The chemical shift of a carbon signal is influenced by the hybridization state, electronegativity of attached atoms, and presence of functional groups.

Analysis of 13C NMR spectra for this compound isomers allows for the identification of different types of carbon atoms, including aromatic, olefinic, carbonyl, and potentially aliphatic or oxygen-bearing carbons. For 3-(2-(4-Bromophenyl)-2-oxoethyl)isobenzofuran-1(3H)-one, the 13C NMR spectrum shows signals in the range of 120-150 ppm for aromatic and olefinic carbons, and characteristic signals for the carbonyl carbons around 170 ppm and 195 ppm. For chalcone derivatives, 13C NMR signals indicative of the α,β-unsaturated carbonyl system and the aromatic rings are expected in distinct regions. The presence of carbons directly bonded to electronegative atoms like bromine or oxygen results in characteristic downfield shifts.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques provide crucial information about the connectivity between atoms and their spatial relationships, which is essential for confirming structural assignments derived from 1D NMR data and for elucidating complex structures.

Correlation Spectroscopy (COSY): 1H-1H COSY experiments reveal couplings between protons that are spin-coupled to each other, typically through one, two, or three bonds. This helps in establishing the connectivity of proton networks within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): HSQC experiments correlate proton signals with the carbon atoms to which they are directly attached. This is invaluable for assigning proton signals to specific carbon centers.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for establishing connectivity across quaternary carbons and for confirming the positions of functional groups and substituents.

While specific 2D NMR data for all this compound isomers are not extensively detailed in the provided snippets, these techniques are routinely applied in structural elucidation workflows. For complex this compound structures, 2D NMR experiments like COSY, HSQC, and HMBC would be essential to unambiguously assign all 1H and 13C signals and confirm the proposed connectivity, especially in distinguishing between closely related isomers or confirming the positions of substituents on aromatic rings.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a technique that measures the vibrations of bonds within a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, providing a fingerprint that can be used to identify the presence or absence of specific groups.

Characterization of Carbonyl Stretching Frequencies

The carbonyl group (C=O) is a prominent functional group that exhibits strong absorption in the IR spectrum, typically in the range of 1650-1800 cm-1. The exact position of the carbonyl stretching frequency is sensitive to the electronic and steric environment of the C=O group.

For compounds with the formula this compound, the presence and nature of carbonyl groups (e.g., in ketones, esters, lactones, or carboxylic acids) can be identified by their characteristic IR absorption bands. For instance, 3-(2-(4-Bromophenyl)-2-oxoethyl)isobenzofuran-1(3H)-one, which contains two carbonyl groups (a ketone and a lactone), shows IR bands at 1679 cm−1 and 1740 cm−1. Chalcone derivatives, characterized by an α,β-unsaturated ketone, typically show a carbonyl stretching band in the range of 1604-1661 cm-1. Coumarin (B35378) derivatives, which contain a lactone carbonyl, show characteristic absorption bands; for example, 6-bromo-3-phenylcoumarin shows a lactone carbonyl absorption at 1716 cm-1. The IR spectrum of a this compound compound shows various peaks, including one at 1651 cm-1, which could be attributed to a carbonyl stretching vibration.

Analysis of Aromatic and Olefinic Vibrations

IR spectroscopy is also useful for identifying the presence of aromatic rings and olefinic double bonds through their characteristic stretching and bending vibrations. C=C stretching vibrations in aromatic rings typically appear in the region of 1450-1650 cm-1, often as multiple bands. C-H stretching vibrations of aromatic rings are usually observed above 3000 cm-1.

Olefinic C=C stretching vibrations vary depending on the substitution pattern and can appear in the range of 1600-1680 cm-1. Olefinic C-H stretching vibrations occur in the region of 3000-3100 cm-1.

In the IR spectra of this compound isomers, bands corresponding to aromatic C=C stretching are expected. For chalcones, aromatic CH stretching bands are observed between 2923 and 3278 cm-1. The presence of olefinic C-H stretching vibrations around 2923-3065 cm-1 can also be indicative of the α,β-unsaturated system in chalcone structures. The IR spectrum of a this compound compound shows bands at 3074 cm-1 and 1604 cm-1, consistent with aromatic C-H and C=C vibrations, respectively.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing crucial information about the molecular weight and structural features of a compound through its fragmentation pattern. For this compound derivatives, MS is routinely employed to confirm the molecular formula and gain insights into the connectivity of atoms.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass of a molecule, which allows for the unambiguous confirmation of its elemental composition. For compounds with the molecular formula this compound, HRMS provides a highly accurate molecular weight that can distinguish it from compounds with very similar nominal masses.

Studies on this compound have reported HRMS data confirming the calculated exact mass. For instance, HRMS (EI) calculated for this compound [M]+ is 329.9892, with observed values found to be 329.9891 and 329.9897 in different instances, confirming the molecular formula sioc-journal.cn. Another study reported HRMS (EI) calculated for this compound (M+-H2O) as 329.9897, with a found value of 329.9892 rsc.org. HRMS data for the protonated molecule [M+H]+ has also been reported, with a calculated m/z of 330.9964 and an observed value of 330.9962 rsc.org, jku.at. For the deprotonated molecule [M-H]-, HRMS (ESI-) calculated at m/z 328.9819 matched the observed value of 328.9819 koreascience.kr.

The consistency between calculated and observed exact masses obtained through HRMS strongly supports the assigned molecular formula of this compound for the analyzed compounds.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Source |

| [M]+ | 329.9892 | 329.9891 | sioc-journal.cn |

| 329.9897 | sioc-journal.cn | ||

| [M+H]+ | 330.9964 | 330.9962 | rsc.org, jku.at |

| [M-H]- | 328.9819 | 328.9819 | koreascience.kr |

| [M+-H2O] | 329.9897 | 329.9892 | rsc.org |

Fragmentation Pathways and Structural Information Derivation

Beyond determining the molecular weight, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. When molecules are ionized in a mass spectrometer, they can break apart into smaller fragment ions. The masses of these fragments and their relative abundances provide a fingerprint that is characteristic of the molecule's structure.

For this compound derivatives, the fragmentation pathways are influenced by the specific arrangement of atoms and functional groups, such as the presence of the bromine atom, carbonyl groups, and aromatic rings. While detailed fragmentation mechanisms for specific this compound isomers were not extensively described in the provided snippets, the observation of fragment ions in the mass spectra is reported rsc.org, pharmascholars.com. For instance, one study noted a fragment ion peak consistent with the expected protonated ion (M+H+) for chalcone derivatives, including one with the formula this compound iosrjournals.org. Another study on a this compound compound showed a base peak at m/z 215 in its EI mass spectrum, alongside the molecular ion at m/z 348 (M+, 1% relative intensity), suggesting significant fragmentation occurring under the ionization conditions rsc.org. The analysis of these fragmentation patterns allows chemists to deduce the presence and position of specific substructures within the molecule, aiding in the confirmation or elucidation of the proposed chemical structure. The fragmentation pathways can involve the cleavage of bonds adjacent to heteroatoms (alpha-cleavage) or rearrangements leading to the loss of neutral molecules libretexts.org.

X-ray Crystallography and Solid-State Characterization of this compound Crystals

Single Crystal X-ray Diffraction for Absolute Structure and Crystal System Determination

Single-crystal X-ray diffraction (SCXRD) is the most powerful method for obtaining the absolute structure of a molecule in the solid state anton-paar.com, carleton.edu, warwick.ac.uk, ceitec.cz. By analyzing the diffraction pattern produced when X-rays interact with a single crystal, the electron density can be mapped, revealing the positions of the atoms.

For a specific this compound compound, identified as (2E)-3-(1,3-benzodioxol-5-yl)-1-(4-bromophenyl)prop-2-en-1-one, single-crystal X-ray studies have been performed iucr.org, researchgate.net, vulcanchem.com. These studies determined that the compound crystallizes in the monoclinic crystal system with the space group P2₁/c iucr.org, vulcanchem.com. The molecules were found to adopt an E configuration with respect to the C=C double bond of the propenone unit iucr.org. The benzodioxole and propenone units were found to be approximately coplanar, with the bromobenzene (B47551) ring plane forming a dihedral angle of 10.8(1)° to this plane iucr.org. The crystal structure is layered, with molecules forming a herring-bone arrangement within each layer iucr.org. Intermolecular Br⋯O interactions [3.187 (3)Å] and C—H⋯π interactions were observed, contributing to the crystal packing researchgate.net, researchgate.net.

Table 2: Single Crystal X-ray Diffraction Data for (2E)-3-(1,3-benzodioxol-5-yl)-1-(4-bromophenyl)prop-2-en-1-one

| Property | Value | Source |

| Crystal System | Monoclinic | iucr.org, vulcanchem.com |

| Space Group | P2₁/c | iucr.org, vulcanchem.com |

| Molecular Conformation | E configuration (propenone unit) | iucr.org |

| Planarity | Benzodioxole and propenone units approximately coplanar | iucr.org, researchgate.net, researchgate.net |

| Dihedral Angle | 10.8(1)° (bromobenzene ring to benzodioxole/propenone plane) | iucr.org |

| Crystal Packing | Layered, herring-bone arrangement | iucr.org |

| Intermolecular Interactions | Br⋯O, C—H⋯π | researchgate.net, researchgate.net |

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray diffraction (PXRD) is a technique used to obtain diffraction patterns from polycrystalline samples wikipedia.org, libretexts.org. While it does not provide the detailed atomic resolution of single-crystal diffraction, PXRD is valuable for identifying crystalline phases, assessing sample purity, and studying polymorphism wikipedia.org, dectris.com. Polymorphism refers to the ability of a compound to exist in more than one crystalline form, which can affect its physical properties.

Although specific PXRD patterns for this compound were not detailed in the search results, PXRD is a standard technique used in the characterization of crystalline organic compounds. It can be applied to this compound samples to determine if different crystalline forms exist and to analyze the bulk crystalline material libretexts.org. The PXRD pattern, a plot of intensity versus the diffraction angle (2θ), provides a unique fingerprint for a specific crystalline phase libretexts.org. Comparing PXRD patterns of different solid forms of this compound would allow for the identification of polymorphs.

Other Advanced Analytical Techniques for this compound Research

In addition to mass spectrometry and X-ray crystallography, other advanced analytical techniques are crucial for the comprehensive characterization of this compound derivatives. These techniques provide complementary information that helps to confirm the structure and understand the properties of these compounds.

Infrared (IR) spectroscopy is widely used to identify the functional groups present in a molecule by analyzing the vibrations of chemical bonds when exposed to infrared radiation. Studies on this compound isomers have reported characteristic IR absorption bands corresponding to functional groups such as carbonyl (C=O) and carbon-carbon double bonds (C=C) rsc.org, iosrjournals.org, dergipark.org.tr, pharmascholars.com.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework and identifying the types of protons and carbons in a molecule. 1H NMR and 13C NMR spectroscopy are commonly used to confirm the structure of organic compounds. Several studies on this compound derivatives have reported detailed 1H NMR and 13C NMR spectral data, including chemical shifts, splitting patterns, and integration values, which are consistent with the proposed structures sioc-journal.cn, rsc.org, rsc.org, iosrjournals.org, dergipark.org.tr.

Elemental analysis is another important technique that provides the percentage composition of elements (e.g., carbon, hydrogen, bromine) in a compound. This data is used to confirm the empirical formula of the synthesized compound iucr.org, iosrjournals.org, dergipark.org.tr, pharmascholars.com.

These techniques, when used in combination with mass spectrometry and X-ray crystallography, provide a robust suite of analytical tools for the definitive structural elucidation and characterization of this compound derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

For compounds with the molecular formula this compound, which include structures like chromanones, chalcones, and flavones, the presence of aromatic rings and α,β-unsaturated carbonyl systems contributes to significant absorption in the UV region, and potentially the visible region if the conjugation is extensive. UV-Vis spectroscopy can be employed to:

Identify the presence of conjugated systems. uni.lu

Determine the λmax values, which can be correlated with the degree of conjugation.

Monitor chemical reactions by observing changes in the UV-Vis spectrum as reactants are converted to products. fishersci.com

Assess the purity of a sample by comparing its spectrum to that of a known pure standard.

While specific UV-Vis spectral data for all possible isomers of this compound were not extensively detailed in the consulted literature, the principles of UV-Vis spectroscopy are directly applicable to their characterization. Studies on related chromen-4-one derivatives and azafluorenone derivatives (different formulas) show characteristic strong UV bands below 300 nm and varying absorption at higher wavelengths depending on substituents and conjugation nih.govuni.lu. This underscores the utility of UV-Vis in probing the electronic structure of this compound compounds.

Thermogravimetric Analysis (TGA) for Thermal Behavior

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. uni.luuni.lu As a substance is heated, it may undergo various physical and chemical changes, such as dehydration, decomposition, oxidation, or reduction, which result in a change in mass. uni.luchem960.com The TGA curve, a plot of mass percentage versus temperature or time, provides valuable information about the thermal stability of the material, the temperatures at which decomposition or other mass-changing events occur, and the amount of volatile components or inorganic residue. uni.luchem960.com

TGA is a powerful tool for characterizing the thermal behavior of organic compounds like those with the formula this compound. It can be used to:

Determine the decomposition temperature range, indicating the thermal stability of the compound. chem960.com

Quantify the amount of volatile substances, such as residual solvents or adsorbed moisture. uni.luuni.lu

Investigate the decomposition pathway by analyzing the mass loss steps at different temperatures. nih.gov

Estimate the content of inorganic residues (ash) remaining after the complete decomposition of the organic material. uni.luuni.lu

Chromatographic Methods for Purity and Separation (e.g., TLC, HPLC)

Chromatographic methods are indispensable for the separation, purification, and analysis of organic compounds. Techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are widely applied in the study of compounds with the formula this compound and their derivatives. nih.govnih.gov

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used primarily for monitoring chemical reactions, assessing the purity of a sample, and determining appropriate solvent systems for column chromatography. nih.govnih.gov Compounds are separated based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase (solvent or solvent mixture). nih.gov Visualization is often achieved using UV light or staining agents. The retention factor (Rf) value, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound under specific TLC conditions. nih.gov

Research involving compounds with the formula this compound or related structures frequently utilizes TLC to track the progress of synthesis reactions and to check the purity of crude and purified products. nih.govnih.gov For example, a compound with the formula this compound was reported to have an Rf value of 0.34 using n-hexane-AcOEt (6:4) as the mobile phase on silica gel plates. nih.gov

High-Performance Liquid Chromatography (HPLC) is a more powerful quantitative technique used for the separation, identification, and quantification of components in a mixture, as well as for assessing the purity of a compound. HPLC employs a high-pressure pump to force the mobile phase through a column packed with a stationary phase. Different types of stationary phases and mobile phases can be used depending on the properties of the compounds being analyzed (e.g., reverse-phase, normal-phase, chiral). Detection is commonly done using UV-Vis detectors, which measure the absorbance of the eluting compounds at specific wavelengths.

HPLC has been applied to the analysis of compounds with the formula this compound and related derivatives. For instance, HPLC analysis on chiral stationary phases has been used to assess the enantiomeric excess of related compounds. Specific HPLC conditions reported for the analysis of a compound with the formula this compound include the use of a Chiralpak AD-H column with hexane/iPrOH (80:1) as the mobile phase at a flow rate of 0.5 mL/min. However, it has been noted that HPLC analysis may sometimes reveal additional peaks close to the main compound peak, suggesting potential impurities not always evident by TLC or NMR. This highlights the sensitivity and resolving power of HPLC for purity assessment.

Chromatographic methods, including TLC and HPLC, are essential tools in the isolation, purification, and characterization workflow for compounds with the molecular formula this compound, providing critical data on their purity and chromatographic behavior.

Theoretical and Computational Investigations of C16h11bro3 Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity of C16H11BrO3

Quantum chemical calculations are fundamental in understanding the intrinsic properties of this compound isomers. These methods model the electronic structure of the molecule to predict its behavior and characteristics.

Density Functional Theory (DFT) is a prominent computational method used to investigate the ground state properties of this compound systems. Researchers have frequently employed DFT to optimize the molecular geometry of different isomers. researchgate.net For instance, calculations for one isomer were performed using the B3LYP functional with a 6–311G++(d,p) basis set to compare the theoretically optimized structure with experimental X-ray crystallography data. researchgate.net

These studies often involve the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net For one this compound isomer, the theoretical HOMO-LUMO energy gap was calculated to be 2.73 eV, compared to an experimental value of 3.18 eV. researchgate.net DFT is also used to compute molecular electrostatic potentials (MEP), which map the charge distribution and help predict how the molecule will interact with other chemical species. researchgate.net Furthermore, DFT calculations with the B3LYP functional and the 6-31G/LACVP basis set have been utilized to determine ligand charges for this compound derivatives. scribd.com

Table 1: Comparison of Theoretical and Experimental Energy Gaps for a this compound Isomer

| Parameter | Value | Source |

|---|---|---|

| Theoretical HOMO-LUMO Gap (DFT) | 2.73 eV | researchgate.net |

While DFT methods are widely used due to their balance of accuracy and computational cost, ab initio methods represent another class of quantum calculations based on first principles without empirical parameters. The available research literature on this compound isomers, however, predominantly features DFT calculations for electronic structure analysis. researchgate.netresearchgate.netresearchgate.net While ab initio methods like Hartree-Fock are foundational, modern studies on molecules of this complexity often favor DFT for its efficiency in describing electron correlation. chemicke-listy.cz

| Configuration | The molecule adopts an E configuration with respect to the C=C double bond of the propenone unit. | researchgate.net |

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations offer a way to study the physical movements of atoms and molecules over time. This computational technique provides detailed information on the dynamic behavior of this compound systems, particularly their interactions with biological macromolecules and their behavior in solution.

MD simulations are crucial for exploring how this compound isomers might act as ligands, binding to specific biological targets like enzymes. In one study, a this compound derivative designed as a potential aromatase inhibitor was investigated using computational docking and MD simulations. cardiff.ac.uk The compound was docked into the active site of cytochrome P450 aromatase to predict its binding pose and affinity. cardiff.ac.uk Such studies help to elucidate the binding mechanisms, identifying key amino acid residues in the target protein that interact with the ligand and stabilize the complex. This theoretical evidence can provide a rationale for the molecule's biological activity and guide the design of more potent inhibitors. cardiff.ac.uk

Following the initial docking, MD simulations are used to observe the stability and conformational changes of the ligand-protein complex over time. For a this compound derivative, a 150-nanosecond MD simulation was performed to assess the stability of its complex with the aromatase enzyme. cardiff.ac.uk These simulations can reveal how the ligand adapts its conformation within the binding pocket and how its interactions with the protein and surrounding water molecules evolve. This provides a dynamic picture of the binding event that goes beyond the static view offered by docking alone, offering insights into the flexibility of the ligand in a complex biological environment. cardiff.ac.uk

Application of Machine Learning and Artificial Intelligence in this compound Research

While traditional QSAR models can predict activity, their "black box" nature often makes them difficult to interpret. To address this, methods like SHapley Additive exPlanations (SHAP) are employed. digitellinc.com SHAP is a game theory-based approach that explains the output of any machine learning model by assigning each feature an importance value for a particular prediction. digitellinc.comnih.gov In the context of a this compound isomer, a SHAP analysis of a QSAR prediction could quantify the precise contribution of the bromine atom, the methoxy (B1213986) group, the phenyl ring, and other structural fragments to the predicted biological activity. nih.gov This allows medicinal chemists to understand why a model makes a certain prediction, verify that it aligns with known chemical principles, and gain actionable insights for designing more potent analogues. digitellinc.com

| ML Model | Molecular Descriptors Used | Training Set Size | Validation Metric (R²) | Key Finding |

|---|---|---|---|---|

| Random Forest | Topological, Electronic (Dipole Moment), Lipinski parameters | 116 | 0.75 | Inhibitory activity is strongly influenced by the dipole moment and the number of hydrogen bond donors. nih.gov |

| Multiple Linear Regression (MLR) | Complexity, H-bond donors, Lipophilicity | 37 | 0.92 | Antioxidant activity is positively correlated with molecular complexity and H-bond donor character. nih.gov |

| Support Vector Regression (SVR) | Steric and Electrostatic Properties | ~50 | 0.85 | Model successfully elucidates the relationship between structural attributes and anti-inflammatory activity. acs.org |

Table 2: Example of a Predictive Model Output for Novel this compound Analogues

| Analogue ID | Structural Modification (Relative to a this compound Scaffold) | Predicted Activity (Relative Score) | Synthesis Priority |

|---|---|---|---|

| C16-A01 | Shift Bromine from para- to meta- position | 85 | High |

| C16-A02 | Replace Methoxy (-OCH3) with Ethoxy (-OCH2CH3) | 92 | High |

| C16-A03 | Add Hydroxyl (-OH) group to phenyl ring | 78 | Medium |

| C16-A04 | Replace Bromine with Chlorine | 65 | Low |

| C16-A05 | Replace Methoxy (-OCH3) with Trifluoromethyl (-CF3) | 55 | Low |

Computational Predictions Guiding Experimental Design for this compound Synthesis and Characterization

Computational chemistry provides powerful tools that directly inform and guide the practical aspects of laboratory work, from synthesis to structural confirmation. nih.gov For target molecules like this compound isomers, computational predictions are crucial for designing efficient synthetic routes and ensuring the correct chemical structure has been obtained. scienceopen.comnih.gov

Before a synthesis is attempted, quantum chemical calculations (e.g., Density Functional Theory - DFT) can be used to model the proposed reaction pathways. These calculations can predict reaction energies and activation barriers, helping chemists to identify the most feasible synthetic strategies and optimal reaction conditions. nih.gov

Furthermore, computational methods are invaluable for the characterization of the final product. mdpi.comuni-muenchen.de Spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies can be calculated for a proposed this compound structure. These predicted spectra serve as a benchmark. When the compound is synthesized in the lab, its experimental spectra are recorded and compared against the computationally predicted data. A close match between the experimental and predicted spectra provides strong evidence for the successful synthesis and correct structural assignment of the target isomer. mdpi.comresearchgate.net This synergy between computational prediction and experimental validation is a cornerstone of modern chemical synthesis. nih.govmdpi.com

Table 3: Comparison of Computationally Predicted vs. Experimental Data for a this compound Isomer

| Property | Computational Method | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹H-NMR Shift (H-8) | DFT (B3LYP/6-31G) | ~6.9 ppm | 6.85 ppm |

| ¹³C-NMR Shift (C=O) | DFT (B3LYP/6-31G) | ~160 ppm | 159.1 ppm |

| IR Frequency (C=O stretch) | DFT (B3LYP/6-31G*) | ~1670 cm⁻¹ | 1663 cm⁻¹ |

| Molecular Weight | - | 331.17 g/mol | 331.12 g/mol |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies on C16h11bro3 Derivatives

Methodologies for SAR Analysis of C16H11BrO3 Analogues

The investigation into the SAR of this compound analogues involves a systematic approach to understand how modifications to the molecular structure affect the biological response. This is achieved through the synthesis and biological evaluation of a series of related compounds.

Systematic structural modification is a cornerstone of SAR studies. For a hypothetical this compound scaffold, such as a brominated 3-phenylcoumarin (B1362560), this involves altering various parts of the molecule and observing the resultant change in a specific biological activity, for instance, enzyme inhibition or receptor binding affinity.

Key modifications could include:

Position of the Bromine Atom: The placement of the bromine atom on either the coumarin (B35378) nucleus or the phenyl ring can significantly impact activity. Its electron-withdrawing nature and steric bulk can influence binding interactions with biological targets.

Substitution on the Phenyl Ring: Introducing various substituents (e.g., hydroxyl, methoxy (B1213986), alkyl groups) at different positions of the 3-phenyl ring can modulate the electronic and steric properties of the molecule. For example, in a series of 3-phenylcoumarin derivatives, the presence of a bromine atom at the 3'-position of the phenyl ring was found to be highly favorable for potent and selective inhibition of human monoamine oxidase B (MAO-B). nih.gov

Modifications of the Coumarin Nucleus: Alterations to the core coumarin structure, such as the introduction of substituents at positions 4, 6, or 7, can also lead to significant changes in activity. nih.gov For instance, studies on coumarin-chalcone hybrids have shown that the nature and position of substituents on the chalcone (B49325) fragment have major effects on inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

The correlation between these structural changes and biological activity is then analyzed. This can be represented in a data table, as illustrated below for a hypothetical series of this compound analogues.

Table 1: Illustrative SAR Data for Hypothetical this compound Analogues

| Compound ID | Scaffold | R1 (Position on Phenyl Ring) | R2 (Position on Coumarin Ring) | Biological Activity (IC50, µM) |

| This compound-1 | 3-(4-bromophenyl)coumarin | H | H | 15.2 |

| This compound-2 | 3-(4-bromophenyl)coumarin | 4'-OH | H | 8.5 |

| This compound-3 | 3-(4-bromophenyl)coumarin | 4'-OCH3 | H | 12.1 |

| This compound-4 | 3-(4-bromophenyl)coumarin | H | 6-OH | 10.8 |

| This compound-5 | 3-(3-bromophenyl)coumarin | H | H | 5.7 |

This table is for illustrative purposes and the data is hypothetical, based on general principles of SAR.

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For this compound derivatives, identifying these key pharmacophoric features is crucial for designing new, more active compounds.

Pharmacophore models can be generated based on the structures of active compounds. For flavonoid derivatives, which share structural similarities with coumarins and chalcones, pharmacophore models often include features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov For instance, a pharmacophore model for flavonoid derivatives binding to the GABA(A) receptor was refined by synthesizing new analogues and identifying key interaction points, leading to the design of a highly potent derivative. nih.gov

For a hypothetical this compound scaffold, the key pharmacophoric features might include:

The bromine atom acting as a hydrophobic or halogen bond donor feature.

The carbonyl group of the coumarin or chalcone backbone acting as a hydrogen bond acceptor.

The aromatic rings providing hydrophobic and π-π stacking interactions.

Hydroxyl or methoxy groups acting as hydrogen bond donors or acceptors.

These features can be mapped onto a 3D model to guide the design of new molecules that fit the pharmacophore and are therefore more likely to be active.

Principles and Application of 2D-QSAR in this compound Research

2D-QSAR is a computational method that correlates the biological activity of a series of compounds with their 2D structural properties, which are quantified by molecular descriptors. nih.gov

Hansch Analysis is a classic QSAR approach that relates biological activity to physicochemical parameters of the substituents, such as hydrophobicity (logP), electronic effects (Hammett constants, σ), and steric effects (Taft parameters, Es). nih.gov A typical Hansch equation takes the form:

log(1/C) = k1·logP + k2·σ + k3·Es + k4

where C is the concentration required for a given biological effect, and k1-k4 are constants determined by regression analysis. Studies on chalcone derivatives have shown that the lipophilicity parameter, clogP, often plays a significant role in their anticancer activity. nih.gov

A wide range of molecular descriptors can be used in 2D-QSAR studies to represent the structural and physicochemical properties of molecules. slideshare.net These descriptors can be categorized as:

Topological descriptors: These describe the connectivity of atoms in a molecule (e.g., Wiener index, Balaban index).

Electronic descriptors: These relate to the electronic properties of the molecule (e.g., dipole moment, partial charges).

Physicochemical descriptors: These include properties like logP, molar refractivity, and polar surface area.

For a hypothetical 2D-QSAR study on this compound analogues, a set of relevant descriptors would be calculated for each compound and correlated with their biological activity using statistical methods like multiple linear regression (MLR).

Table 2: Illustrative Molecular Descriptors for a Hypothetical 2D-QSAR Study of this compound Analogues

| Compound ID | logP | Molar Refractivity | Dipole Moment (Debye) | Biological Activity (pIC50) |

| This compound-1 | 4.52 | 78.3 | 3.1 | 4.82 |

| This compound-2 | 4.21 | 79.1 | 3.5 | 5.07 |

| This compound-3 | 4.65 | 82.7 | 3.3 | 4.92 |

| This compound-4 | 4.18 | 78.9 | 3.8 | 4.97 |

| This compound-5 | 4.60 | 78.3 | 2.9 | 5.24 |

This table is for illustrative purposes and the data is hypothetical, based on general principles of 2D-QSAR.

A resulting QSAR equation might look like: pIC50 = 0.5 * logP - 0.2 * Molar Refractivity + 0.8 * Dipole Moment + 2.5

This equation would suggest that higher lipophilicity and dipole moment, and lower molar refractivity are favorable for activity in this hypothetical series.

Advanced 3D-QSAR Techniques for this compound Systems

3D-QSAR methods consider the three-dimensional properties of molecules and provide a more detailed understanding of the interactions between ligands and their target.

Prominent 3D-QSAR techniques include:

Comparative Molecular Field Analysis (CoMFA): This method calculates the steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activities. nih.gov The results are often visualized as 3D contour maps, which highlight regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. For example, a CoMFA study on chalcone derivatives as anticancer agents could reveal that bulky substituents are preferred in one region of the molecule, while electronegative groups are favored in another. researchgate.net

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. researchgate.net This provides a more comprehensive picture of the ligand-receptor interactions. CoMSIA studies on flavonoids have been used to explore the structural requirements for their inhibitory activity against various enzymes. nih.govresearchgate.net

For this compound derivatives, a 3D-QSAR study would involve aligning the molecules based on a common substructure and then generating the respective fields. The resulting contour maps would provide invaluable insights for designing new analogues with improved potency. For instance, a study on halogenated coumarin-3-hydrazide derivatives utilized 3D-QSAR to guide the synthesis of compounds with potent antifungal activity. nih.govacs.org This approach could be similarly applied to this compound derivatives to optimize their desired biological activity.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a series of compounds with their steric and electrostatic fields. The process involves aligning the molecules, placing them in a 3D grid, and calculating the interaction energies between a probe atom (typically a sp3 carbon with a +1 charge) and each molecule at the grid points. These calculated energies constitute the molecular fields that are then subjected to partial least squares (PLS) analysis to derive a QSAR model.

For a hypothetical series of this compound derivatives, a CoMFA study would be initiated by aligning the compounds based on a common structural core, for instance, a benzofuranone or chalcone backbone. The quality of a CoMFA model is assessed by statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability of the model. nih.gov

For instance, in a study on a series of anticancer agents, a CoMFA model yielded a q² of 0.530 and an r² of 0.903, demonstrating a strong correlation between the steric and electrostatic fields and the observed biological activity. nih.gov The output of a CoMFA is often visualized as 3D contour maps, which highlight regions where modifications to the steric and electrostatic properties of the molecules are likely to enhance or diminish activity.

Table 1: Hypothetical CoMFA Statistical Results for a Series of this compound Derivatives

| Parameter | Value | Description |

| q² (cross-validated r²) | 0.65 | Indicates good internal predictive ability of the model. |

| r² (non-cross-validated r²) | 0.92 | Shows a strong correlation between predicted and actual activity. |

| Optimal Number of Components | 5 | The number of latent variables used to build the PLS model. |

| Standard Error of Estimate | 0.25 | A measure of the model's precision. |

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is an extension of CoMFA that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. A key difference in CoMSIA is the use of a Gaussian function to calculate the distance dependence of the fields, which avoids some of the singularities and abrupt changes in potential energy that can occur in CoMFA. nih.gov

In a typical CoMSIA study on a series of this compound derivatives, the aligned molecules from the CoMFA study would be used. The resulting QSAR model from CoMSIA often provides a more detailed understanding of the SAR by considering a wider range of physicochemical properties. For example, a CoMSIA model for a set of anticancer compounds produced a q² of 0.548 and an r² of 0.909, with significant contributions from steric, electrostatic, hydrophobic, and hydrogen bond donor fields. nih.gov

Table 2: Hypothetical CoMSIA Statistical Results and Field Contributions for this compound Derivatives

| Parameter | Value |

| q² (cross-validated r²) | 0.71 |

| r² (non-cross-validated r²) | 0.95 |

| Field Contributions (%) | |

| Steric | 15% |

| Electrostatic | 40% |

| Hydrophobic | 25% |

| H-bond Donor | 12% |

| H-bond Acceptor | 8% |

Interpretation of Steric and Electrostatic Field Maps

The visual output of CoMFA and CoMSIA studies are 3D contour maps that are superimposed on a representative molecule from the series. These maps are color-coded to indicate regions where specific properties are favorable or unfavorable for biological activity.

Steric Fields:

Green contours typically indicate regions where bulky or sterically favorable groups are predicted to enhance activity. For a this compound derivative, a green contour near a specific position on the phenyl ring would suggest that introducing larger substituents at that position could lead to more potent compounds.

Yellow contours highlight areas where steric bulk is detrimental to activity. A yellow contour around a particular substituent would imply that smaller groups are preferred in that region to avoid steric clashes with the biological target.

Electrostatic Fields:

Blue contours represent regions where electropositive (electron-donating) groups are favorable for activity. For instance, a blue contour near the bromine atom would suggest that enhancing the positive electrostatic potential in this area could improve binding affinity.

Red contours indicate regions where electronegative (electron-withdrawing) groups are preferred. A red contour near the carbonyl oxygen of a benzofuranone core would suggest that increasing the negative electrostatic potential in this region is beneficial for activity.

By analyzing these contour maps, medicinal chemists can gain valuable insights into the SAR of the this compound derivatives and make informed decisions for the design of new analogs with improved biological profiles. nih.govnih.gov

Correlating Molecular Descriptors with Observed Activities of this compound Compounds

Beyond 3D-QSAR, traditional QSAR studies correlate biological activity with a wide array of calculated molecular descriptors. These descriptors can be categorized based on their dimensionality (0D, 1D, 2D, 3D) and the type of information they encode (e.g., constitutional, topological, geometric, electronic). nih.govscienceopen.com

For a series of this compound derivatives, a QSAR model might be developed using multiple linear regression (MLR) or other machine learning algorithms to establish a mathematical relationship between the observed activity and a set of descriptors.

Commonly used molecular descriptors in QSAR studies include:

LogP (Octanol-Water Partition Coefficient): A measure of the compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Molecular Weight (MW): The mass of the molecule.

Topological Polar Surface Area (TPSA): A descriptor that correlates with hydrogen bonding potential and is often used to predict cell permeability.

Number of Hydrogen Bond Donors and Acceptors: These counts are crucial for understanding potential interactions with biological targets.

Electronic Descriptors: Such as dipole moment and HOMO/LUMO energies, which describe the electronic properties of the molecule.

A QSAR study on a series of coumarin derivatives, for example, revealed that descriptors related to complexity, hydrogen bond donor character, and lipophilicity were important for describing their antioxidant activity. nih.gov Similarly, for this compound derivatives, a QSAR model could highlight the key physicochemical properties that govern their biological effects.

Table 3: Hypothetical QSAR Model for this compound Derivatives

| Descriptor | Coefficient | Significance (p-value) | Interpretation |

| LogP | +0.45 | < 0.01 | Increased lipophilicity is positively correlated with activity. |

| TPSA | -0.28 | < 0.05 | Lower polar surface area is favorable for activity. |

| Dipole Moment | +0.15 | < 0.05 | A higher dipole moment is associated with increased activity. |

| Model Statistics | r² = 0.85, q² = 0.78 |

By integrating the insights from SAR, CoMFA, CoMSIA, and descriptor-based QSAR models, researchers can develop a comprehensive understanding of the structural requirements for the biological activity of this compound derivatives, paving the way for the design of novel and more effective compounds.

Investigation of Molecular and Biochemical Mechanisms Associated with C16h11bro3 Derivatives

Exploration of Molecular Interactions and Binding Site Characterization

Understanding the molecular interactions and characterizing the binding sites of compounds like brominated flavone (B191248) derivatives are fundamental steps in elucidating their biological activities tainstruments.comtainstruments.com. Various biophysical and computational techniques are employed for this purpose. Methods such as isothermal titration calorimetry (ITC) and NMR spectroscopy provide valuable data on binding affinity, thermodynamic parameters, stoichiometry, and the specific amino acid residues involved in the interaction tainstruments.comtainstruments.comnih.gov. Molecular modeling and docking studies offer complementary in silico approaches to predict potential binding modes and interactions with target proteins researchgate.netacs.orgnih.gov.

Ligand-Protein Interaction Studies (e.g., enzyme inhibition mechanisms)

Brominated flavone derivatives have been investigated for their interactions with a range of proteins, including enzymes. A notable example is 4'-bromoflavone (B15486), which has been shown to induce the activity of phase II detoxification enzymes, specifically quinone reductase (QR) and glutathione (B108866) S-transferase (GST), in cultured murine hepatoma and rat hepatoma cells aacrjournals.org. This induction is considered a significant mechanism in cancer chemoprevention aacrjournals.org. Research indicates that this inductive effect is regulated at the transcriptional level aacrjournals.org. Furthermore, 4'-bromoflavone demonstrated potent inhibitory activity against cytochrome P4501A1-mediated ethoxyresorufin-O-deethylase activity, with an IC50 value of 0.86 µM aacrjournals.org. This finding suggests that 4'-bromoflavone can modulate phase I drug-metabolizing enzymes in addition to inducing phase II enzymes aacrjournals.org.

The broader class of flavonoids, including potential brominated analogues, are also recognized for their ability to interact with protein kinases, which are critical components of cellular signaling networks thieme-connect.comgu.se. While specific enzyme inhibition data for simple brominated flavones targeting kinases were not detailed in the provided search results, the general principle of flavonoids acting as kinase inhibitors is established thieme-connect.comgu.se. Techniques such as differential scanning fluorimetry (DSF) are utilized to screen for kinase inhibitors and assess their binding to the target proteins nih.gov.

Enzyme Inhibition Data for 4'-Bromoflavone

| Enzyme Activity | Compound | IC50 (µM) | Reference |

|---|---|---|---|

| Cytochrome P4501A1-mediated EROD | 4'-Bromoflavone | 0.86 | aacrjournals.org |

Receptor Binding Profiling and Selectivity Studies

A key area of investigation for brominated flavone derivatives involves their interaction with neurotransmitter receptors, particularly the benzodiazepine (B76468) binding site located on the gamma-aminobutyric acid type A (GABA_A) receptor complex dovepress.comnih.govresearchgate.neteijppr.comresearchgate.net. Flavonoids are generally recognized as modulators of GABA_A receptor function eijppr.com.

Studies focusing on brominated flavones such as 6,3'-dibromoflavone and 6-nitro-3'-bromoflavone have revealed their high affinity for the benzodiazepine binding site of the GABA_A receptor researchgate.net. These compounds effectively inhibited the binding of [(3)H]flunitrazepam, a known ligand for this site, with inhibition constant (Ki) values ranging between 17 and 36 nM across different brain regions researchgate.net. The pharmacological profiles of these derivatives indicated partial agonistic properties at the benzodiazepine site researchgate.net. In contrast, 3'-bromoflavone was reported to exhibit antagonistic actions at the benzodiazepine binding site and did not produce anxiolytic effects in studies dovepress.com.

Assessing the selectivity profile of compounds is crucial to identify potential off-target interactions that could lead to undesirable side effects pelagobio.comenzymlogic.com. While comprehensive selectivity profiling data for brominated flavones across a broad spectrum of receptors were not extensively presented in the search results, the focused research on their interaction with the benzodiazepine site highlights a specific target class. Advanced techniques are available for conducting comprehensive, proteome-wide selectivity profiling to detect off-target binding events pelagobio.com.

GABA_A Receptor Binding Data for Brominated Flavones

| Compound | Target | Ki (nM) | Properties | Reference |

|---|---|---|---|---|

| 6,3'-Dibromoflavone | GABA_A receptor (benzodiazepine site) | 17-36 | Partial agonist | researchgate.net |

| 6-Nitro-3'-bromoflavone | GABA_A receptor (benzodiazepine site) | 17-36 | Partial agonist | researchgate.net |

| 3'-Bromoflavone | GABA_A receptor (benzodiazepine site) | Not specified | Antagonist | dovepress.com |

Mechanistic Pathways of Biochemical Modulations by C16H11BrO3 Analogues(Interpreted as Brominated Flavone Analogues)

Brominated flavone analogues are capable of modulating various biochemical pathways within cells, influencing cellular functions through interactions with enzymes, receptors, and components of signal transduction cascades thieme-connect.comnih.gov.

Elucidation of Signal Transduction Pathway Involvement

Phytochemicals, including flavonoids, are known to modulate intracellular signal transduction pathways that govern essential cellular processes such as proliferation and differentiation nih.gov. Key pathways that can be targeted include the mitogen-activated protein kinase (MAPK) pathway, protein kinase C (PKC), and the phosphoinositide-3-kinase (PI3-K) pathway nih.gov. These pathways can, in turn, activate transcription factors such as NF-κB and AP-1 nih.gov.

While direct specific evidence detailing the involvement of this compound or simple brominated flavones in modulating these exact pathways was not extensively provided, studies on related flavonoid structures, such as aurones, have shown inhibition of TNFα gene transcription and transactivation of NF-κB-dependent promoters google.com. This suggests a potential for flavone-like compounds to interfere with inflammatory signaling cascades.

The observed induction of phase II detoxification enzymes by 4'-bromoflavone involves regulation at the transcriptional level aacrjournals.org. The Nrf2-Keap1-ARE signaling pathway is a primary regulator of these enzymes and is known to be modulated by various upstream kinases nih.gov. Molecular docking studies have been conducted to investigate the interaction of 4'-bromoflavone with the KEAP1 protein, a key negative regulator of Nrf2 acs.orgnih.gov. These studies suggest that the binding of 4'-bromoflavone to KEAP1 is likely mediated by electrostatic and van der Waals interactions acs.org.

Molecular Docking Data for 4'-Bromoflavone with KEAP1 Protein

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|---|

| 4'-Bromoflavone | KEAP1 | -8.0 | Electrostatic and van der Waals | acs.orgnih.gov |

Investigation of Cellular Processes Impacted by this compound(Interpreted as Brominated Flavone Derivatives)

The modulation of signal transduction pathways and enzyme activities by brominated flavone derivatives can significantly impact various cellular processes. For instance, the induction of phase II detoxification enzymes by 4'-bromoflavone plays a crucial role in the detoxification of potential carcinogens and the protection of cellular DNA from damage aacrjournals.org. This mechanism is considered a cornerstone of cancer chemoprevention aacrjournals.org. Studies have demonstrated that 4'-bromoflavone can effectively reduce the covalent binding of metabolically activated benzo[a]pyrene (B130552) to cellular DNA aacrjournals.org.

The interaction of brominated flavones with the GABA_A receptor suggests an influence on neuronal excitability, which can affect processes such as anxiety, sedation, and potentially offer anticonvulsant effects dovepress.comnih.govresearchgate.net. Behavioral studies in mice have shown that 6,3'-dibromoflavone and 6-nitro-3'-bromoflavone produced anxiolytic-like effects at lower doses researchgate.net.

Furthermore, flavonoids are broadly known to exhibit a range of biological activities, including antiproliferative, antitumor, anti-inflammatory, and proapoptotic effects nih.gov. These activities suggest that brominated flavone derivatives may influence cell growth, survival, and programmed cell death pathways. While detailed mechanisms for these specific effects of brominated flavones were not extensively covered in the provided search results, the general properties of flavonoids indicate these as likely areas of cellular impact.

Cellular and Subcellular Research Models for Mechanistic Elucidation

Diverse cellular and subcellular research models are indispensable tools for unraveling the mechanisms of action of compounds like brominated flavone derivatives thieme-connect.comaacrjournals.org.

Cell culture systems, encompassing both primary cells and established cell lines, serve as valuable in vitro models for investigating the interactions of compounds with fundamental cellular processes such as metabolism, signal transduction, growth, and cell death thieme-connect.com. These systems offer the advantage of working with intact cells while providing good experimental control and accessibility thieme-connect.com. Examples include the use of cultured murine hepatoma 1c1c7 cells and rat hepatoma H4IIE cells to study the induction of phase II enzymes by 4'-bromoflavone aacrjournals.org. Cultured HepG2 or MCF-7 cells have also been utilized to assess the impact of 4'-bromoflavone on the DNA binding of carcinogens aacrjournals.org.

Historically, subcellular fractions and organ/cell homogenates were widely used, although there has been a significant shift towards utilizing isolated cellular systems in recent years thieme-connect.com. "Mechanism-based" high-throughput screening assays, employing cellular and subcellular components, are also valuable for identifying compounds that modulate specific pathways or targets aacrjournals.org.

Recombinant receptor systems, often expressed in host cells like oocytes, are particularly useful for studying the interaction of compounds with specific receptor subtypes and characterizing their functional properties nih.gov. This approach is highly relevant for investigating the binding and activity of brominated flavones at different GABA_A receptor subtypes nih.gov.

In silico approaches, such as molecular modeling and docking studies, play a crucial role by providing computational predictions of binding sites, orientations, and interaction energies at the molecular level eijppr.comresearchgate.netacs.orgnih.gov. These computational models complement and guide experimental investigations.

Emerging Research Applications of C16h11bro3 As Chemical Tools or Materials

C16H11BrO3 in Nonlinear Optical (NLO) Material Research

Nonlinear optical (NLO) materials are crucial for various advanced photonic technologies, including optical computing, telecommunications, and data storage. Organic compounds with conjugated π-systems and suitable molecular architecture are promising candidates for NLO applications due to their high nonlinear susceptibilities and fast response times. Research has investigated a specific organic compound with the molecular formula this compound, identified as 1-(4-methoxyphenyl)-3-(2-methoxy 5-bromophenyl)prop-2-en-1-one (MMBPP), for its potential as an NLO material. nih.gov This compound, a type of chalcone (B49325), possesses a planar structure and a conjugated π-electron system that contributes to its optical properties. uni.luuni.lu

Design and Synthesis of Organic NLO Crystals Incorporating this compound

The synthesis of the organic compound 1-(4-methoxyphenyl)-3-(2-methoxy 5-bromophenyl)prop-2-en-1-one (this compound) has been reported using methods such as the Schmidt condensation. nih.gov Crystal growth of this compound has been successfully achieved using techniques like the slow evaporation solution growth method. nih.gov High-quality, transparent single crystals with dimensions up to 10×7×5 mm³ have been obtained within a period of fifteen days using this method. nih.gov The quality and size of the grown crystals are critical for evaluating their optical properties and potential device applications.

Characterization of the synthesized compound and grown crystals is essential to confirm their structure and properties. Fourier-transform infrared (FT-IR) spectroscopy has been employed to identify the various functional groups present in the compound. nih.gov Single-crystal X-ray diffraction (XRD) studies have been conducted to determine the crystal system and space group, revealing that the compound crystallizes in the monoclinic system with a P2₁/c space group. nih.gov This structural information is vital for understanding the arrangement of molecules in the crystal lattice, which directly influences its NLO properties.

Evaluation of Optical Nonlinearity and Photonic Applications

The optical properties of this compound crystals have been evaluated to assess their potential in photonic applications. UV-Visible spectroscopy studies have shown that the crystal is transparent in the entire visible region, with absorption occurring in the UV region around 364 nm. nih.gov Transparency in the visible spectrum is a desirable characteristic for NLO materials used in many optical devices.